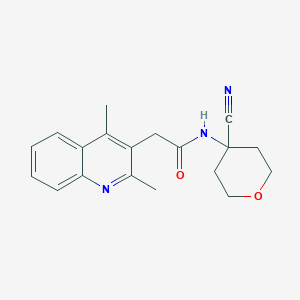

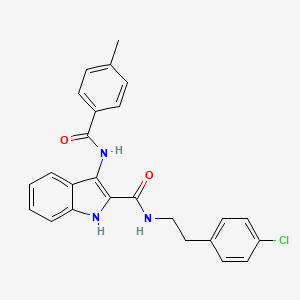

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide, also known as CQA, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is also overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mecanismo De Acción

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide inhibits CK2 by binding to the ATP-binding site of the kinase. It has been shown to be a competitive inhibitor of CK2 with respect to ATP, and it does not affect the activity of other kinases. N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide also induces conformational changes in the CK2 molecule, leading to its destabilization and degradation.

Biochemical and Physiological Effects

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been shown to affect various cellular processes, including DNA replication, transcription, translation, and protein degradation. It has also been shown to affect the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been shown to have anti-inflammatory, anti-oxidant, and immunomodulatory effects, making it a potential therapeutic agent for various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to inhibit CK2 in various cellular contexts, and its low toxicity and side effects. However, N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide also has some limitations, including its poor solubility in aqueous solutions, its instability in biological fluids, and its potential off-target effects.

Direcciones Futuras

There are several future directions for the research on N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide. First, the development of more potent and selective CK2 inhibitors based on the N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide scaffold could lead to the discovery of novel anti-cancer agents. Second, the combination of N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide with other anti-cancer agents could enhance its therapeutic efficacy and overcome drug resistance. Third, the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections, could expand the therapeutic potential of CK2 inhibitors. Fourth, the development of new methods for the delivery of N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide to tumors and other diseased tissues could improve its pharmacokinetic properties and therapeutic index. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and other therapeutic effects of N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide could provide new insights into the biology of CK2 and other cellular processes.

Métodos De Síntesis

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide can be synthesized by a one-pot reaction of 4-cyanooxan-4-ylamine, 2,4-dimethyl-3-aminobenzaldehyde, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield and purity after simple filtration and recrystallization.

Aplicaciones Científicas De Investigación

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been extensively studied in various in vitro and in vivo models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has also been shown to inhibit angiogenesis, invasion, and metastasis of cancer cells, making it a promising anti-cancer agent.

Propiedades

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13-15-5-3-4-6-17(15)21-14(2)16(13)11-18(23)22-19(12-20)7-9-24-10-8-19/h3-6H,7-11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGJICQWCYCMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3(CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968815.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)

![3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2968821.png)

![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968825.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)